molecular formula C23H21O3P B082340 Ethyl (triphenylphosphoranylidene)pyruvate CAS No. 13321-61-4

Ethyl (triphenylphosphoranylidene)pyruvate

Cat. No.: B082340
CAS No.: 13321-61-4
M. Wt: 376.4 g/mol
InChI Key: OQLOPRPWPANPIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Ethyl (triphenylphosphoranylidene)pyruvate are Tumor necrosis factor (TNF-alpha) and High mobility group protein B1 (HMGB1) . These proteins play a crucial role in promoting the body’s inflammatory response .

Mode of Action

This compound acts by inhibiting the systemic release of cytokines, such as TNF-alpha and HMGB1 . The over-expression of these cytokines has been linked to diseases that occur in critical care settings .

Biochemical Pathways

The compound influences redox processes and cellular metabolism . It has been shown to inhibit the metabolic switch from oxidative phosphorylation to glycolysis in murine dendritic cells, thus inhibiting their activation .

Pharmacokinetics

It is known that the compound is electrically neutral and more lipophilic than pyruvate, allowing it to permeate biological membranes by diffusion to enter the cytoplasm or mitochondria .

Result of Action

The compound has been shown to exert a number of beneficial effects in various in vitro/in vivo settings, including the modulation of the redox environment and prevention of ROS-mediated damage, promotion of cell metabolism and the ensuing energy production, and inhibition of inflammation by shaping immune cell signaling, activation, and differentiation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when applied in vivo in various disease models, it is most commonly administered in Ringer’s solution, a Ca2±containing balanced salt solution . In that setting, two molecules of the compound associate with Ca2+ to form a chelate complex, which is highly stable .

Chemical Reactions Analysis

Migrastatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of migrastatin with Dess-Martin periodinate produces 9-oxomigrastatin . Common reagents used in these reactions include periodinates and dichloromethane. The major products formed from these reactions are various oxidized and reduced forms of migrastatin .

Properties

IUPAC Name

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLOPRPWPANPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327344
Record name Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-61-4
Record name Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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